1-(2-fluoroethyl)-5-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine
Description
1-(2-Fluoroethyl)-5-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine is a fluorinated pyrazole derivative characterized by a 2-fluoroethyl group at position 1, a methyl group at position 5 of the pyrazole ring, and a thiophen-2-ylmethylamine substituent at position 4 (Fig. 1).
Properties
Molecular Formula |
C11H14FN3S |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-5-methyl-N-(thiophen-2-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H14FN3S/c1-9-11(8-14-15(9)5-4-12)13-7-10-3-2-6-16-10/h2-3,6,8,13H,4-5,7H2,1H3 |
InChI Key |
WVBRWJOBQLSKSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCF)NCC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-5-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Methylation: The methyl group is typically introduced through alkylation reactions using methyl iodide or similar reagents.
Attachment of the Thiophen-2-ylmethyl Group: This step involves the reaction of the pyrazole derivative with thiophen-2-ylmethyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-fluoroethyl)-5-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group or the thiophen-2-ylmethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluoroethyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-(2-fluoroethyl)-5-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-5-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to reduced inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between the target compound and analogous pyrazole/heterocyclic derivatives.
Table 1. Structural and Functional Comparison of Selected Compounds
*Calculated molecular weight based on substituents.
Key Comparative Insights:
Fluorine vs. Non-Fluorinated Analogs: The 2-fluoroethyl group in the target compound increases lipophilicity (logP) compared to the non-fluorinated analog 1-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine (MW 179.24) . Fluorine’s electronegativity may enhance binding to hydrophobic enzyme pockets, a feature absent in the piperidine-substituted analog () .
Thiophene vs. Other Aromatic Groups :
The thiophen-2-ylmethyl group distinguishes the target compound from benzimidazole derivatives (e.g., ), which utilize chlorine for halogen bonding. Thiophene’s sulfur atom may facilitate unique interactions with cysteine-rich targets compared to nitrogen-rich heterocycles .
Docking and Bioactivity :
The piperidine-substituted pyrazole () demonstrated a docking score of -7.0 kcal/mol against COVID-19 protease, suggesting the target compound’s fluoroethyl and thiophene groups could optimize binding affinity in similar assays .
Synthetic Complexity: The target compound’s fluorine incorporation likely requires specialized fluorination steps, contrasting with simpler alkylation reactions used for non-fluorinated analogs (e.g., ’s synthesis of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine) .
Thermodynamic Stability : Crystalline analogs like 5-chloro-2-(thiophen-2-yl)-1H-benzimidazole () exhibit rotational symmetry and weak intermolecular interactions, suggesting the target compound may form stable polymorphs due to fluorine’s steric effects .
Biological Activity
1-(2-Fluoroethyl)-5-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine is a pyrazole derivative that has gained attention for its potential biological activities. This compound's structure includes a thiophene moiety, which is known to enhance pharmacological properties due to its unique electronic and steric characteristics. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular formula of 1-(2-fluoroethyl)-5-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine can be represented as follows:
This compound features:
- A pyrazole ring, which is a five-membered ring containing two nitrogen atoms.
- A thiophene substituent that may contribute to its biological activity.
- A fluoroethyl group that may influence lipophilicity and bioavailability.
The biological activity of pyrazole derivatives often involves interactions with various biological targets, including enzymes and receptors. For 1-(2-fluoroethyl)-5-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine, the following mechanisms have been proposed based on related compounds:
Inhibition of Enzymatic Activity
Pyrazole derivatives are known inhibitors of several enzymes, particularly kinases and phosphodiesterases. The presence of the thiophene ring may enhance binding affinity due to π-stacking interactions.
Modulation of Receptor Activity
This compound may interact with various receptors, including serotonin (5-HT) and adrenergic receptors. The structural modifications introduced by the thiophene and fluoroethyl groups could improve selectivity and potency.
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Kinase Inhibition | p38 MAP kinase | |
| Receptor Modulation | 5-HT2C receptor | |
| Cytotoxicity | Cancer cell lines |
Case Studies
-
Kinase Inhibition
A study highlighted the potential of pyrazole derivatives as selective inhibitors of p38 MAP kinase. The incorporation of specific substituents was shown to enhance selectivity and potency, suggesting that similar modifications in our compound could yield significant inhibitory effects against this target . -
Receptor Modulation
Research on related compounds demonstrated that modifications at the N-substituent position can lead to improved binding affinity for serotonin receptors. For instance, N-substituted pyrazoles exhibited high selectivity for the 5-HT2C receptor over other serotonin receptors, indicating a promising pathway for developing antidepressant or anxiolytic agents . -
Cytotoxicity in Cancer Models
Preliminary assays using cancer cell lines indicated that certain pyrazole derivatives exhibit cytotoxic effects. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. Further studies are needed to evaluate the specific role of the thiophene moiety in enhancing these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
